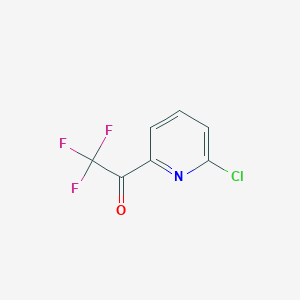

1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethanone

Description

BenchChem offers high-quality 1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(6-chloropyridin-2-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO/c8-5-3-1-2-4(12-5)6(13)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QERWSIMZVTWIGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70695104 | |

| Record name | 1-(6-Chloropyridin-2-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060811-90-6 | |

| Record name | 1-(6-Chloro-2-pyridinyl)-2,2,2-trifluoroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060811-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Chloropyridin-2-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethanone: Properties, Synthesis, and Applications

Foreword: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic design of molecular building blocks is paramount. These scaffolds must offer a blend of stability, predictable reactivity, and functional handles for diversification. 1-(6-Chloropyridin-2-yl)-2,2,2-trifluoroethanone, a molecule integrating a 6-chloropyridine nucleus with a potent trifluoromethyl ketone electrophile, has emerged as such a valuable intermediate. This guide provides an in-depth exploration of its chemical properties, a validated synthetic pathway, its reactivity profile, and its applications, offering researchers and development professionals a comprehensive technical resource.

Core Physicochemical and Structural Properties

1-(6-Chloropyridin-2-yl)-2,2,2-trifluoroethanone (CAS No. 1060811-90-6) is a specialized chemical intermediate valued for its unique electronic and steric properties. The presence of the chlorine atom on the pyridine ring provides a reactive site for nucleophilic substitution, while the trifluoromethyl group significantly enhances the electrophilicity of the adjacent ketone, making it a powerful building block in synthetic chemistry.[1]

Data Summary Table

| Property | Value | Source |

| CAS Number | 1060811-90-6 | [1] |

| Molecular Formula | C₇H₃ClF₃NO | [1] |

| Molecular Weight | 209.55 g/mol | [1] |

| SMILES | FC(F)(F)C(C1=NC(Cl)=CC=C1)=O | [1] |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

Synthesis Pathway and Experimental Protocol

The synthesis of substituted pyridines is a cornerstone of heterocyclic chemistry.[2][3] While multiple routes to chloropyridine derivatives exist, a common and effective strategy for introducing the trifluoroethanone moiety involves the acylation of a metallated pyridine precursor.

Conceptual Synthesis Workflow

The chosen pathway relies on the selective deprotonation of 2,6-dichloropyridine at the more accessible 2-position, followed by quenching with a suitable trifluoroacetyl electrophile. This approach is favored for its regioselectivity and efficiency.

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis of 1-(6-Chloropyridin-2-yl)-2,2,2-trifluoroethanone

-

Trustworthiness through Self-Validation: This protocol incorporates in-process checks and purification steps to ensure the identity and purity of the final product. The reaction is conducted under an inert atmosphere to prevent quenching of the highly reactive organolithium intermediate.

-

Reactor Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2,6-dichloropyridine (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.5 M).

-

Cooling and Inerting: The solution is cooled to -78°C using a dry ice/acetone bath. The system is thoroughly purged with dry nitrogen for 15 minutes.

-

Lithiation (Causality: Regioselective Deprotonation): n-Butyllithium (n-BuLi, 1.1 eq, 2.5 M solution in hexanes) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70°C. The choice of n-BuLi, a strong, non-nucleophilic base, is critical for efficient deprotonation of the pyridine ring at the C2 position without significant side reactions. The reaction is stirred at -78°C for 1 hour.

-

Acylation (Causality: Electrophilic Quench): Ethyl trifluoroacetate (1.2 eq) is added dropwise to the solution of the lithiated intermediate. The highly electrophilic carbonyl carbon of the trifluoroacetate is readily attacked by the nucleophilic organolithium species. The reaction mixture is stirred for an additional 2 hours at -78°C.

-

Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate (3x).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude residue is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Chemical Reactivity and Mechanistic Insights

The molecule's reactivity is dominated by two key features: the electrophilic trifluoromethyl ketone and the chlorine-substituted pyridine ring.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 6-position is susceptible to displacement by various nucleophiles. This reaction is a cornerstone of its utility as a building block, allowing for the introduction of diverse functional groups (e.g., amines, alcohols, thiols). The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The electron-withdrawing nature of the pyridine nitrogen and the trifluoroacetyl group stabilizes this intermediate, facilitating the substitution.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

This reactivity is fundamental to its application in creating libraries of compounds for drug discovery, as different nucleophiles can be readily introduced to probe structure-activity relationships.[4]

Reactions at the Carbonyl Group

The trifluoromethyl group's strong electron-withdrawing effect makes the carbonyl carbon highly electrophilic. It readily undergoes reactions typical of ketones, such as:

-

Reduction: Can be reduced to the corresponding alcohol using agents like sodium borohydride.

-

Addition Reactions: Reacts with Grignard reagents or other organometallics to form tertiary alcohols.

-

Hydrate Formation: In the presence of water, it can form a stable hydrate, a common characteristic of trifluoromethyl ketones.

Applications in Research and Drug Development

The unique combination of a reactive chloropyridine handle and a trifluoroethanone moiety makes this compound a valuable precursor in medicinal chemistry.

-

Scaffold for Kinase Inhibitors: Many modern kinase inhibitors feature a substituted pyridine or pyrimidine core. This compound serves as an ideal starting point for synthesizing analogs targeting various kinases, such as RAF inhibitors for RAS mutant cancers.[5] The chlorine can be substituted with a morpholine or other amine-containing group, a common feature in many approved drugs.

-

Intermediate for Ion Channel Modulators: Substituted pyridines are prevalent in molecules designed to modulate ion channels. For instance, derivatives have been explored in the development of antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain sensation and skin disorders.[6]

-

Agrochemical Synthesis: The chloropyridine scaffold is a well-established pharmacophore in agrochemicals. Nitrapyrin [2-chloro-6-(trichloromethyl)pyridine], a related compound, is a known nitrification inhibitor used in agriculture to improve nitrogen fertilizer efficiency. This highlights the broader utility of this chemical class in developing new herbicides, fungicides, and pesticides.[2]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-(6-Chloropyridin-2-yl)-2,2,2-trifluoroethanone is associated with the following hazards:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory when handling this compound.

Conclusion

1-(6-Chloropyridin-2-yl)-2,2,2-trifluoroethanone is more than just a chemical intermediate; it is a strategically designed tool for molecular innovation. Its predictable reactivity at two distinct sites—the chlorine atom and the ketone—provides chemists with a reliable and versatile platform for constructing complex molecules with potential therapeutic or agrochemical applications. Understanding its core properties, synthesis, and reactivity profile, as detailed in this guide, is essential for leveraging its full potential in research and development.

References

-

PubChem. (n.d.). 1-(6-Chloropyridin-2-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. Retrieved from [Link]

-

Dogan, H. Z., Sengul, A., & Coles, S. J. (2011). 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. ResearchGate. Retrieved from [Link]

-

LookChem. (n.d.). N-[1-((6-chloropyridin-3-yl)methyl)pyridin-2(1H)-ylidene]-2,2,2-trifluoro-N'-hydroxyacetimidamide. Retrieved from [Link]

-

PubChem. (n.d.). 1H,1H,2H,2H-Perfluorodecanesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine.

-

MDPI. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

- Google Patents. (n.d.). CN101648905B - Preparation method of 2-chloro-6-trichloromethyl pyridine.

-

PubMed. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Retrieved from [Link]

- Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry.

-

PubChem. (n.d.). N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of New Thiopyridines, Thienopyridines, Pyridothienopyrimidines and Pyranothienopyridines with Anticipated Biological Activity. Retrieved from [Link]

-

PubMed. (2020). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Retrieved from [Link]

-

PubMed. (1999). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Retrieved from [Link]

- Google Patents. (n.d.). CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process.

Sources

- 1. 1060811-90-6|1-(6-Chloropyridin-2-yl)-2,2,2-trifluoroethanone|BLD Pharm [bldpharm.com]

- 2. asianpubs.org [asianpubs.org]

- 3. CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process - Google Patents [patents.google.com]

- 4. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of 1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethanone in Neonicotinoid Synthesis

Abstract

This technical guide provides a comprehensive analysis of 1-(6-chloropyridin-2-yl)-2,2,2-trifluoroethanone, a pivotal building block in the rational design and synthesis of advanced, fluorinated neonicotinoid insecticides. Neonicotinoids represent a significant class of agrochemicals that act as agonists on insect nicotinic acetylcholine receptors (nAChRs).[1] The strategic incorporation of a trifluoromethyl (CF3) group into these molecules is a proven method for enhancing their biological efficacy by improving metabolic stability and target-binding affinity. This guide elucidates the physicochemical properties of 1-(6-chloropyridin-2-yl)-2,2,2-trifluoroethanone that make it an exemplary precursor, details the core chemical transformations it undergoes, and presents a robust, field-proven protocol for its application. We will explore the causality behind the synthetic choices, providing researchers and drug development professionals with the foundational knowledge to leverage this key intermediate in the creation of next-generation crop protection agents.

Part 1: The Strategic Imperative of Fluorination in Modern Insecticide Design

The development of effective and selective insecticides is crucial for global food security.[2] Neonicotinoids have been a cornerstone of crop protection due to their systemic action and high efficacy against a wide range of sucking insects.[3] Their mode of action involves selectively binding to insect nAChRs, leading to nerve overstimulation and paralysis.[1]

A significant leap in agrochemical potency has been achieved through the introduction of fluorine atoms, particularly the trifluoromethyl (CF3) group.[4][5] The unique properties of the CF3 group confer several critical advantages to the parent molecule:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage. This makes the CF3 group an effective blocker of metabolic oxidation by cytochrome P450 enzymes in insects, leading to increased bioavailability and longer residual activity of the insecticide.[6]

-

Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule. This property enhances its ability to penetrate the waxy outer cuticle of insects and cross biological membranes to reach the target site.[6]

-

Modulation of Receptor Binding: The high electronegativity of the CF3 group can alter the electronic profile of the molecule, potentially leading to more favorable and potent interactions with the target nAChR.

The trifluoromethylpyridine (TFMP) scaffold, in particular, has become a highly sought-after motif in the design of new pesticides.[7] This makes building blocks that can efficiently introduce this combined functionality, such as 1-(6-chloropyridin-2-yl)-2,2,2-trifluoroethanone, invaluable to the synthetic chemist.

Part 2: Physicochemical Profile and Reactivity of the Core Building Block

1-(6-Chloropyridin-2-yl)-2,2,2-trifluoroethanone is a specialized chemical intermediate designed for the construction of complex heterocyclic systems. Its structure combines two key features essential for bioactivity in the neonicotinoid class: the chloropyridine pharmacophore and a highly reactive trifluoromethyl ketone.

Key Properties

| Property | Value |

| Chemical Name | 1-(6-chloropyridin-2-yl)-2,2,2-trifluoroethanone |

| CAS Number | 131748-96-4 |

| Molecular Formula | C₇H₃ClF₃NO |

| Molecular Weight | 209.56 g/mol |

| Appearance | (Varies, typically a solid) |

| Key Structural Features | 6-chloropyridin-2-yl ring, Trifluoromethyl ketone group |

Analysis of Chemical Reactivity

The synthetic utility of this molecule is dictated by the powerful electron-withdrawing nature of the trifluoromethyl group. This has two primary effects:

-

Activation of the Carbonyl Group: The CF3 group strongly polarizes the carbonyl (C=O) bond, rendering the carbonyl carbon exceptionally electrophilic.

-

Susceptibility to Nucleophilic Attack: This high degree of electrophilicity makes the ketone highly susceptible to nucleophilic addition reactions, particularly with nitrogen nucleophiles like primary amines.

This predictable and high-yield reactivity is the cornerstone of its role in neonicotinoid synthesis, allowing for the reliable formation of a carbon-nitrogen bond to link the TFMP moiety to other parts of the target insecticide.

Part 3: The Core Synthetic Transformation: Imine Formation

The principal application of 1-(6-chloropyridin-2-yl)-2,2,2-trifluoroethanone is its condensation with primary amines (R-NH₂) to form stable trifluoromethyl-substituted imines.[8] This reaction provides a direct and efficient pathway to covalently link the TFMP scaffold to a diverse range of amine-containing side chains, which are themselves critical for modulating the final compound's spectrum of activity and systemic properties.

Reaction Mechanism

The reaction proceeds via a well-established nucleophilic addition-elimination mechanism, which is often facilitated by an acid catalyst.

-

Nucleophilic Attack: The lone pair of electrons on the primary amine nitrogen attacks the highly electrophilic carbonyl carbon of the ketone.

-

Carbinolamine Formation: This initial attack forms a tetrahedral intermediate known as a carbinolamine. This step is reversible.

-

Protonation and Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (H₂O). Subsequent elimination of water forms a resonance-stabilized iminium ion.

-

Deprotonation: A base (such as the solvent or another amine molecule) removes a proton from the nitrogen atom, yielding the neutral imine product and regenerating the acid catalyst.

Sources

- 1. moraybeedinosaurs.co.uk [moraybeedinosaurs.co.uk]

- 2. mdpi.com [mdpi.com]

- 3. Interaction of Flupyradifurone and Deltamethrin, Two Pesticides Commonly Used for Plant Pest Control, in Honeybees [mdpi.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Electron-Withdrawing Effects of the Trifluoromethyl Group in Pyridinyl Ketones

This guide provides a comprehensive analysis of the profound electron-withdrawing effects of the trifluoromethyl (CF₃) group when incorporated into pyridinyl ketone scaffolds. We will explore the fundamental electronic principles, synthetic strategies, spectroscopic and physicochemical consequences, and the significant implications for drug discovery and development.

The Trifluoromethyl Group: A Uniquely Potent Electron Sink

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry.[1] Its potent inductive effect stems from the high electronegativity of the three fluorine atoms, which polarizes the C-F bonds and draws electron density away from the rest of the molecule. This property is often manifested by increasing the reactivity of adjacent acidic or electrophilic functional groups.[1] Unlike substituents that can donate electrons through resonance, the CF₃ group is a purely electron-withdrawing entity.[2]

The incorporation of a trifluoromethyl group into a molecule can significantly alter its physicochemical properties.[3] These changes include increased lipophilicity, metabolic stability, and binding affinity to biological targets.[4][5] The strong carbon-fluorine bonds are resistant to metabolic degradation, which can prolong a drug's half-life.[6]

Key Physicochemical Parameters of the Trifluoromethyl Group:

| Parameter | Value/Description | Significance |

| Hammett Constant (σp) | +0.54[2] | Indicates strong electron-withdrawing character through induction and resonance. |

| Hansch Lipophilicity Parameter (π) | +0.88[6] | Contributes to increased lipophilicity, potentially enhancing membrane permeability. |

| Electronegativity (Pauling Scale) | 3.46 (for the group)[2] | Highlights its strong inductive electron-withdrawing nature. |

| C-F Bond Dissociation Energy | ~485 kJ/mol[6] | Confers high metabolic stability by resisting enzymatic cleavage. |

Synthesis of Trifluoromethylated Pyridinyl Ketones

The synthesis of pyridinyl ketones bearing a trifluoromethyl group can be approached through several strategic pathways. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Introduction of the Trifluoromethyl Group

Direct trifluoromethylation of a pre-existing pyridinyl ketone can be challenging. More commonly, a trifluoromethyl-containing pyridine derivative is first synthesized, followed by the introduction of the ketone functionality.

Common strategies for introducing the CF₃ group onto a pyridine ring include:

-

Halogen Exchange (Halex) Reactions: Starting from a trichloromethylpyridine, the chlorine atoms are displaced by fluorine using a suitable fluorinating agent.[2]

-

Building Block Approach: A pyridine ring is constructed from a trifluoromethyl-containing acyclic precursor.[2]

-

Direct Trifluoromethylation: Employing trifluoromethylating reagents like trifluoromethyl copper species to react with halo-pyridines.[2]

Formation of the Ketone Moiety

Once the trifluoromethylated pyridine scaffold is in hand, the ketone can be installed via several classical and modern organic reactions.

Representative Synthetic Protocol: Nucleophilic Trifluoromethylation of an Ester

A straightforward method for preparing trifluoromethyl ketones involves the nucleophilic trifluoromethylation of esters.[7] Fluoroform (HCF₃), a potent greenhouse gas, can be utilized as the trifluoromethyl source in the presence of a strong base like potassium hexamethyldisilazide (KHMDS).[7][8]

Step-by-Step Methodology:

-

Preparation of the Pyridinyl Ester: The corresponding pyridinyl carboxylic acid is esterified, typically to its methyl or ethyl ester, using standard methods (e.g., Fischer esterification).

-

Trifluoromethylation Reaction:

-

The pyridinyl ester is dissolved in a suitable solvent, such as triglyme.

-

The solution is cooled to a low temperature (e.g., -40 °C).

-

KHMDS is added to the reaction mixture.

-

Fluoroform gas is then bubbled through the solution.

-

The reaction is stirred at the low temperature until completion, monitored by techniques like ¹⁹F NMR.

-

-

Work-up and Purification: The reaction is quenched, and the desired trifluoromethyl pyridinyl ketone is isolated and purified, typically by column chromatography.

This method has been shown to be effective for a range of aromatic and aliphatic esters, with yields as high as 92%.[8]

Physicochemical Consequences of Trifluoromethylation

The potent electron-withdrawing nature of the CF₃ group dramatically influences the physicochemical properties of pyridinyl ketones.

Impact on Basicity (pKa)

The trifluoromethyl group significantly reduces the basicity of the pyridine nitrogen. The strong inductive effect withdraws electron density from the ring, making the lone pair on the nitrogen less available for protonation. This results in a lower pKa value compared to the non-fluorinated analogue. The pKa of 3-trifluoromethylpyridine has been determined using ¹⁹F NMR spectroscopy.[9]

Spectroscopic Signatures

The presence of the CF₃ group leads to characteristic shifts in spectroscopic data.

-

NMR Spectroscopy:

-

¹H NMR: Protons on the pyridine ring will experience a deshielding effect, resulting in a downfield shift in their chemical shifts.

-

¹³C NMR: The carbon atom attached to the CF₃ group will show a characteristic quartet in the proton-decoupled spectrum due to C-F coupling. The carbonyl carbon will also be shifted downfield.

-

¹⁹F NMR: A sharp singlet is typically observed for the CF₃ group, providing a clear diagnostic signal.

-

-

Infrared (IR) Spectroscopy: The C=O stretching frequency of the ketone will be shifted to a higher wavenumber due to the inductive electron withdrawal, which strengthens the carbonyl bond.

Electrochemical Properties

The electron-deficient nature of the trifluoromethylated pyridine ring makes it more susceptible to nucleophilic attack and more resistant to oxidation. This can be observed in cyclic voltammetry studies, where the reduction potential will be less negative, and the oxidation potential will be more positive compared to the unsubstituted pyridinyl ketone.

Implications in Drug Discovery and Development

The unique properties imparted by the trifluoromethyl group make it a highly valuable substituent in medicinal chemistry.[10] Its incorporation into pyridinyl ketone scaffolds can lead to significant improvements in a compound's drug-like properties.[3]

Modulation of Pharmacokinetic Properties

-

Metabolic Stability: The exceptional strength of the C-F bond enhances resistance to oxidative metabolism by cytochrome P450 enzymes.[11] This can lead to a longer half-life and potentially reduced dosing frequency.[11]

-

Lipophilicity and Membrane Permeability: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[11] This is a critical factor for oral drug absorption and cellular uptake.[11]

Enhancement of Pharmacodynamic Properties

-

Binding Affinity: The electron-withdrawing nature of the CF₃ group can alter the electronic distribution of the entire molecule, potentially leading to stronger interactions with biological targets through enhanced hydrogen bonding or electrostatic interactions.[6]

-

Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other groups, such as a methyl or chloro group, allowing for fine-tuning of a molecule's properties.

Examples of FDA-Approved Drugs Containing a Trifluoromethyl-Pyridine Moiety:

Several marketed drugs feature the trifluoromethylpyridine scaffold, highlighting its importance in pharmaceutical development.[2] For instance, Tipranavir, a protease inhibitor used in the treatment of HIV, contains a trifluoromethyl-2-pyridyl moiety that contributes to its multiple interactions at the enzyme's active site.[12]

Visualizing the Electron-Withdrawing Effects

The following diagrams illustrate the electronic effects of the trifluoromethyl group and a typical experimental workflow.

Caption: Inductive vs. Resonance Effects of the CF₃ Group.

Caption: Synthesis and Evaluation Workflow.

Conclusion

The strategic incorporation of a trifluoromethyl group into pyridinyl ketone scaffolds is a powerful tool in modern medicinal chemistry. Its profound electron-withdrawing effects lead to predictable and advantageous modulations of a molecule's physicochemical and biological properties. A thorough understanding of the underlying principles governing these effects, coupled with robust synthetic methodologies, enables researchers and drug development professionals to design and create novel therapeutic agents with enhanced efficacy, improved pharmacokinetic profiles, and greater metabolic stability.

References

- Advancing Pharmaceutical Synthesis: The Significance of Trifluoromethylated Ketones. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Tsukamoto, M., Nakamura, T., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142.

- Prakash, G. K. S., Jog, P. V., Batamack, P. T. D., & Olah, G. A. (2012). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 8, 2043–2048.

- Klump, K. E., Prakash, G. K. S., & Olah, G. A. (2008). Superelectrophiles and the effects of trifluoromethyl substituents. ChemInform, 39(26).

- Li, P., Zhang, J., & Chi, H. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4867–4883.

- García, G., García-Castro, M., & Fernández, I. (2018). Selection of Hammett constant σ + values for selected functional groups. Journal of Molecular Modeling, 24(10), 282.

- Ismael, L., & Reis, J. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3328.

- Hammett substituent constants: Topics by Science.gov. (n.d.).

- Ghosn, M. W., & Glorius, F. (2019). Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis.

- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Joe, C. L., Doyle, A. G., & MacMillan, D. W. C. (2020). Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. Chemistry – A European Journal, 26(6), 1235–1239.

- Jog, P. V., & Prakash, G. K. S. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 333–341.

- Wang, Y., Li, Y., Wang, Y., Li, Y., & Xu, K. (2023). Visible-Light-Promoted Direct Synthesis of α-Arylthioacetyloximes from Alkenes and Thiophenols. The Journal of Organic Chemistry, 88(1), 549–558.

-

Phenol. (2024, January 22). In Wikipedia. [Link]

- Iqbal, N., & Ahmad, S. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054.

- Lee, N., Yang, G., Kim, Y., & Lee, J. (2009). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 19(22), 6442–6445.

-

Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. (2024). Pharmaceuticals, 17(5), 633. [Link]

-

Urata, Y., & Fuchikami, T. (1991). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. Tetrahedron Letters, 32(1), 91–94. [Link]

-

Hammett equation. (2023, December 29). In Wikipedia. [Link]

-

Ismael, L., & Reis, J. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3328. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Trifluoromethyl)pyridine. PubChem. Retrieved January 26, 2026, from [Link]

-

The Trifluoromethyl Group in Medical Chemistry. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]

-

Synthesis of Polysubstituted Trifluoromethyl Pyridines from Trifluoromethyl-α,β-ynones. (2018). Asian Journal of Organic Chemistry, 7(12), 2535–2539. [Link]

-

Chapman, J. R., & Marfat, A. (1992). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1, (23), 3187–3192. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Hovione. Retrieved January 26, 2026, from [Link]

-

Estimation of the rate constants for the radical addition of a trifluoromethyl radical to aryl-substituted vinyl triflates. (2018). ChemRxiv. [Link]

-

De, S., S, A. K., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15462–15485. [Link]

-

Stenutz, R. (n.d.). Hammett substituent constants. Retrieved January 26, 2026, from [Link]

Sources

- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. nbinno.com [nbinno.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 8. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethanone

Introduction: The Significance of Trifluoromethyl Ketones in Medicinal Chemistry

The introduction of fluorine-containing functional groups into organic molecules has become a cornerstone of modern drug discovery and development. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, can dramatically improve the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Among the various fluorinated moieties, the trifluoromethyl group (-CF3) is of particular importance.

Trifluoromethyl ketones (TFMKs) are a class of compounds that have garnered significant attention as valuable synthetic intermediates and as pharmacophores in their own right.[1] The strong electron-withdrawing nature of the trifluoromethyl group renders the adjacent carbonyl carbon highly electrophilic, making TFMKs potent inhibitors of various enzymes, particularly serine and cysteine proteases.[2] This reactivity has been exploited in the design of inhibitors for a range of therapeutic targets.

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 1-(6-chloropyridin-2-yl)-2,2,2-trifluoroethanone, a key building block for the synthesis of more complex pharmaceutical and agrochemical compounds. The protocol is designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind each experimental step to ensure robust and reproducible results.

Synthetic Strategy: A Grignard Approach

The synthesis of 1-(6-chloropyridin-2-yl)-2,2,2-trifluoroethanone is achieved through a two-step process, beginning with the formation of a pyridyl Grignard reagent, followed by its reaction with a suitable trifluoroacetylating agent. This approach is a classic and reliable method for the formation of carbon-carbon bonds.

The chosen starting material is 2-bromo-6-chloropyridine. The bromine atom is more reactive towards magnesium than the chlorine atom, allowing for the selective formation of the Grignard reagent at the 2-position of the pyridine ring. The subsequent reaction of this organometallic intermediate with ethyl trifluoroacetate introduces the trifluoroacetyl group to yield the desired product.

Figure 1: Overall workflow for the synthesis of 1-(6-chloropyridin-2-yl)-2,2,2-trifluoroethanone.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier | CAS Number | Notes |

| 2-Bromo-6-chloropyridine | ≥98% | Sigma-Aldrich | 5140-72-7 | Store under inert atmosphere. |

| Magnesium turnings | ≥99.5% | Sigma-Aldrich | 7439-95-4 | Activate before use. |

| Iodine | Reagent grade | Fisher Scientific | 7553-56-2 | For Grignard initiation. |

| Ethyl trifluoroacetate | ≥99% | Oakwood Chemical | 383-63-1 | Store under inert atmosphere. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | 109-99-9 | Use freshly distilled from sodium/benzophenone. |

| Diethyl ether | Anhydrous, ≥99% | Fisher Scientific | 60-29-7 | For extraction. |

| Saturated aq. NH4Cl | Reagent grade | VWR | 12125-02-9 | For quenching. |

| Saturated aq. NaCl (Brine) | Reagent grade | Fisher Scientific | 7647-14-5 | For washing. |

| Anhydrous MgSO4 | Reagent grade | Fisher Scientific | 7487-88-9 | For drying. |

Equipment

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Inert gas (argon or nitrogen) supply

-

Schlenk line or similar inert atmosphere setup

-

Low-temperature thermometer

-

Dry ice/acetone bath

-

Rotary evaporator

-

Silica gel for column chromatography

Experimental Protocol

PART 1: Grignard Reagent Formation

-

Glassware Preparation: All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of inert gas (argon or nitrogen) to ensure anhydrous conditions.[3]

-

Initiation of Grignard Reagent Formation:

-

To the three-necked flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add magnesium turnings (1.2 eq).

-

Add a single crystal of iodine to the flask. The iodine will sublime upon gentle heating, indicating that the system is dry.

-

Assemble the glassware and place it under a positive pressure of inert gas.

-

-

Addition of Starting Material:

-

Dissolve 2-bromo-6-chloropyridine (1.0 eq) in anhydrous THF in the dropping funnel.

-

Add a small amount of the 2-bromo-6-chloropyridine solution to the magnesium turnings.

-

Gently heat the flask with a heat gun to initiate the reaction. The disappearance of the iodine color and the appearance of a cloudy solution indicate the initiation of the Grignard reaction.

-

Once the reaction has started, add the remaining 2-bromo-6-chloropyridine solution dropwise, maintaining a gentle reflux.

-

-

Completion of Grignard Formation:

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear as a dark grey to brown suspension.

-

PART 2: Trifluoroacetylation

-

Cooling: Cool the freshly prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath.

-

Addition of Ethyl Trifluoroacetate:

-

Dissolve ethyl trifluoroacetate (1.1 eq) in anhydrous THF in the dropping funnel.

-

Add the ethyl trifluoroacetate solution dropwise to the cold Grignard reagent solution, maintaining the temperature below -70 °C. A thick precipitate may form during the addition.

-

-

Warming to Room Temperature: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Quenching:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. This will hydrolyze any unreacted Grignard reagent and the intermediate magnesium alkoxide.

-

-

Extraction:

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers.

-

-

Washing and Drying:

-

Wash the combined organic layers with saturated aqueous sodium chloride (brine).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, using a mixture of hexanes and ethyl acetate as the eluent.

-

Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 1-(6-chloropyridin-2-yl)-2,2,2-trifluoroethanone as a solid or oil.

-

Results and Discussion

The successful synthesis of 1-(6-chloropyridin-2-yl)-2,2,2-trifluoroethanone can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected Analytical Data:

| Analysis | Expected Results |

| ¹H NMR | Resonances corresponding to the pyridine ring protons. |

| ¹⁹F NMR | A singlet in the region typical for a trifluoromethyl ketone. |

| ¹³C NMR | Resonances for the pyridine ring carbons, the carbonyl carbon, and the trifluoromethyl carbon (quartet due to C-F coupling). |

| Mass Spec. | Molecular ion peak corresponding to the mass of the product (C₇H₃ClF₃NO, MW: 209.55 g/mol ).[4] |

The yield of the reaction can vary depending on the purity of the reagents and the strictness of the anhydrous conditions. Typical yields for this type of reaction are in the range of 50-70%.

Safety Precautions

-

Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. All manipulations should be carried out under a dry, inert atmosphere.

-

Solvents: Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood away from ignition sources.

-

Trifluoroacetic Acid Derivatives: Ethyl trifluoroacetate is volatile and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Quenching: The quenching of the Grignard reaction is exothermic. Add the quenching solution slowly and with cooling.

Troubleshooting

| Issue | Possible Cause | Solution |

| Grignard reaction does not initiate. | Wet glassware or solvent; inactive magnesium. | Ensure all glassware and solvents are scrupulously dry. Activate magnesium turnings by grinding them in a mortar and pestle before use, or by adding a small amount of a pre-formed Grignard reagent. |

| Low yield of the desired product. | Incomplete Grignard formation; side reactions. | Ensure the Grignard reagent is fully formed before adding the electrophile. Maintain a low temperature during the addition of ethyl trifluoroacetate to minimize side reactions. |

| Formation of by-products. | Reaction of the Grignard reagent with the ketone product. | Add the ethyl trifluoroacetate slowly at a low temperature to ensure it reacts with the Grignard reagent faster than the newly formed ketone. |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-(6-chloropyridin-2-yl)-2,2,2-trifluoroethanone. By following the outlined steps and adhering to the safety precautions, researchers can successfully prepare this valuable building block for use in pharmaceutical and agrochemical research. The explanation of the rationale behind each step is intended to empower scientists to troubleshoot and adapt the protocol for their specific needs.

References

-

Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 2011, 47, 6281-6298. [Link]

-

Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 2006, 16(16), 4347-4351. [Link]

Sources

- 1. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. orgsyn.org [orgsyn.org]

- 3. US4883904A - Process for the preparation of ethyltrifluoroacetoacetate - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

Application Notes and Protocols for the Scale-Up Synthesis of 1-(6-chloropyridin-2-yl)-2,2,2-trifluoroethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(6-chloropyridin-2-yl)-2,2,2-trifluoroethanone is a key building block in the synthesis of various agrochemicals and pharmaceuticals. The presence of the trifluoromethyl ketone moiety can significantly enhance the biological activity and metabolic stability of a molecule. As the demand for complex fluorinated heterocycles grows, the need for robust and scalable synthetic routes to key intermediates like this one becomes increasingly critical.

This document provides a comprehensive guide to the considerations for the scale-up synthesis of 1-(6-chloropyridin-2-yl)-2,2,2-trifluoroethanone. It explores two plausible synthetic strategies, the Grignard reaction and the Claisen condensation, and offers a detailed, though proposed, protocol for the more robust Grignard approach. The causality behind experimental choices, safety considerations for scale-up, and analytical quality control are discussed in detail to provide a self-validating framework for process development.

Synthetic Strategy and Rationale

Two primary retrosynthetic disconnections are considered for the synthesis of the target molecule.

Caption: Retrosynthetic analysis of the target molecule.

Route A: The Grignard Reaction

This approach involves the formation of a Grignard reagent from 2,6-dichloropyridine, followed by acylation with a suitable trifluoroacetylating agent, such as trifluoroacetic anhydride or ethyl trifluoroacetate. The selective formation of the Grignard reagent at the 2-position of 2,6-dichloropyridine is anticipated due to the directing effect of the chloro group. This route is often favored for its high reactivity and the commercial availability of the starting materials. However, the exothermic nature of Grignard reactions necessitates careful thermal management during scale-up.

Route B: The Claisen Condensation

This route involves the condensation of an ester of 6-chloropicolinic acid (e.g., methyl 6-chloropicolinate) with a trifluoroacetic acid ester (e.g., ethyl trifluoroacetate) in the presence of a strong base. While Claisen condensations are a classic method for forming β-keto esters, the self-condensation of the starting esters can be a competing side reaction, potentially leading to lower yields and more complex purification.[1]

Chosen Strategy for Scale-Up: The Grignard Reaction

For the purpose of this detailed guide, the Grignard reaction (Route A) is selected as the more promising approach for scale-up. This choice is based on the potential for higher regioselectivity and the more direct nature of the C-C bond formation. While the thermal hazards are a significant consideration, they can be effectively managed with appropriate engineering controls and a well-designed protocol.

Process Development and Optimization

The successful scale-up of the Grignard synthesis of 1-(6-chloropyridin-2-yl)-2,2,2-trifluoroethanone hinges on the careful control of several critical process parameters.

Caption: Proposed workflow for the Grignard synthesis.

Critical Process Parameters

| Parameter | Range/Value | Rationale and Optimization Considerations |

| Grignard Formation | ||

| Solvent | Anhydrous THF | Tetrahydrofuran (THF) is a common solvent for Grignard reactions due to its ability to solvate the magnesium species. Strict control of water content is crucial to prevent quenching of the Grignard reagent. |

| Temperature | 20-40 °C (initiation), 40-60 °C (reaction) | The initiation of the Grignard reaction can be sluggish and may require gentle heating. Once initiated, the reaction is exothermic and requires cooling to maintain a controlled temperature and minimize side reactions. |

| Magnesium | Activated turnings | The surface area and activation of the magnesium are critical for successful initiation. Pre-treatment with iodine or 1,2-dibromoethane can be employed to activate the magnesium surface. |

| Acylation | ||

| Trifluoroacetylating Agent | Trifluoroacetic Anhydride (TFAA) | TFAA is a highly reactive acylating agent that can provide good yields. Ethyl trifluoroacetate is a less reactive alternative that may require higher temperatures or longer reaction times. |

| Stoichiometry | 1.0 - 1.2 equivalents of TFAA | A slight excess of the acylating agent can help to drive the reaction to completion. However, a large excess will complicate purification. |

| Temperature | -20 to 0 °C | The acylation reaction is highly exothermic. Maintaining a low temperature during the addition of the acylating agent is critical to prevent over-addition and the formation of byproducts. |

| Work-up and Purification | ||

| Quenching Agent | Saturated aq. NH₄Cl | A buffered aqueous quench is preferred to neutralize the reaction mixture and dissolve the magnesium salts without causing significant hydrolysis of the trifluoromethyl ketone product. |

| Extraction Solvent | Ethyl acetate or MTBE | These solvents provide good solubility for the product and are relatively easy to remove. |

| Purification Method | Vacuum Distillation | The target molecule is expected to be a volatile liquid, making vacuum distillation a suitable method for purification on a larger scale. Column chromatography may be necessary for initial small-scale purifications. |

Detailed Experimental Protocol (Proposed for Scale-Up)

Safety Precaution: This reaction is highly exothermic and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves. An inert atmosphere is required. All glassware must be thoroughly dried before use.

Part 1: Grignard Reagent Formation

-

Reactor Setup: Assemble a multi-necked, jacketed reactor equipped with a mechanical stirrer, a condenser with a nitrogen/argon inlet, a thermocouple, and a dropping funnel. Ensure all glassware is oven-dried and assembled under a positive pressure of inert gas.

-

Magnesium Activation: Charge the reactor with magnesium turnings (1.1 equivalents). Add a small crystal of iodine and gently warm the reactor with a heat gun under a flow of inert gas until violet vapors are observed. Allow the reactor to cool to room temperature.

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the reactor to cover the magnesium turnings.

-

Initiation: In the dropping funnel, prepare a solution of 2,6-dichloropyridine (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the magnesium suspension. The reaction should initiate, as evidenced by a gentle reflux and a change in the appearance of the solution. If the reaction does not start, gentle warming may be necessary.

-

Grignard Formation: Once the reaction has initiated, add the remaining 2,6-dichloropyridine solution dropwise at a rate that maintains a steady reflux (typically 40-60 °C). The exotherm should be carefully controlled by adjusting the addition rate and using the reactor cooling jacket.

-

Completion: After the addition is complete, continue to stir the mixture at 40-60 °C for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Part 2: Acylation

-

Cooling: Cool the reactor containing the Grignard reagent to -20 °C using a suitable cooling bath.

-

Acylating Agent Addition: In a separate dropping funnel, prepare a solution of trifluoroacetic anhydride (1.05 equivalents) in anhydrous THF. Add this solution dropwise to the cold Grignard reagent, maintaining the internal temperature below 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Part 3: Work-up and Purification

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride to quench the reaction. This process is exothermic and may release flammable gases; ensure adequate ventilation and control the addition rate.

-

Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or methyl tert-butyl ether (MTBE) (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain 1-(6-chloropyridin-2-yl)-2,2,2-trifluoroethanone as a liquid.

Safety and Environmental Considerations

-

Thermal Hazards: The formation of the Grignard reagent and the subsequent acylation are highly exothermic reactions.[2] A runaway reaction is a significant risk at scale.[3] Implement robust temperature control with a reliable cooling system and consider the use of a reaction calorimeter to determine the heat of reaction during process development.[3]

-

Reagent Handling:

-

2,6-Dichloropyridine: This compound is harmful if swallowed and causes skin and eye irritation.[4] Handle in a well-ventilated area and wear appropriate PPE.[4]

-

Trifluoroacetic Anhydride (TFAA): TFAA is corrosive and reacts violently with water.[5] Handle in a dry, inert atmosphere and wear acid-resistant gloves and face protection.[2]

-

Grignard Reagent: Grignard reagents are highly reactive and can be pyrophoric. They react violently with water and protic solvents.

-

-

Waste Disposal: The aqueous waste from the work-up will contain magnesium salts and ammonium chloride. Halogenated organic waste should be collected and disposed of according to local regulations.

Analytical Quality Control

| Technique | Purpose | Expected Observations |

| TLC/HPLC | Reaction monitoring and purity assessment | Monitor the disappearance of starting materials and the appearance of the product. Assess the purity of the final product. |

| ¹H NMR | Structural confirmation | The spectrum should show characteristic signals for the pyridine ring protons. |

| ¹⁹F NMR | Confirmation of the trifluoromethyl group | A singlet corresponding to the CF₃ group is expected. |

| ¹³C NMR | Structural confirmation | The spectrum should show the expected number of carbon signals, including the carbonyl carbon and the carbon of the CF₃ group. |

| Mass Spectrometry | Molecular weight determination | The mass spectrum should show the molecular ion peak corresponding to the product. |

| GC-MS | Purity and byproduct analysis | Identify and quantify any impurities or byproducts. |

Conclusion

The scale-up synthesis of 1-(6-chloropyridin-2-yl)-2,2,2-trifluoroethanone via the Grignard route presents a viable and efficient method for the production of this important intermediate. Careful control of reaction conditions, particularly temperature, and a thorough understanding of the potential hazards are paramount for a safe and successful scale-up. The proposed protocol provides a solid foundation for process development, and further optimization of the reaction parameters will be necessary to achieve optimal yield and purity at an industrial scale.

References

Sources

- 1. ossila.com [ossila.com]

- 2. CN105418493A - 2-chloropyridine synthetic method - Google Patents [patents.google.com]

- 3. Thermal runaway and fire behaviors of large-scale lithium ion batteries with different heating methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sci-Hub. ChemInform Abstract: Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C—H Amidation Reaction. / ChemInform, 2016 [sci-hub.box]

- 5. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki Coupling Reactions with 1-(6-chloropyridin-2-yl)-2,2,2-trifluoroethanone

Introduction: Bridging Fluorine Chemistry and Modern Catalysis

The convergence of fluorine chemistry with advanced catalytic methods has become a cornerstone of modern drug discovery and materials science. Trifluoromethylated compounds are of particular interest due to the unique properties imparted by the trifluoromethyl group, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics.[1] Trifluoromethyl ketones (TFMKs), in particular, are valuable synthetic intermediates for creating a wide array of fluorinated pharmaceuticals.[2]

This guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 1-(6-chloropyridin-2-yl)-2,2,2-trifluoroethanone. This reaction is a powerful tool for the synthesis of novel biaryl and heteroaryl structures, which are prevalent in medicinal chemistry. The presence of a strong electron-withdrawing trifluoroacetyl group on the 2-chloropyridine ring significantly influences its reactivity, making the selection of appropriate catalytic systems crucial for successful coupling. These application notes are intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reaction for the synthesis of complex molecular architectures.

Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate.[3] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, 1-(6-chloropyridin-2-yl)-2,2,2-trifluoroethanone) to a low-valent palladium(0) complex. This step, often rate-limiting, is facilitated by the presence of an electron-withdrawing group on the aryl halide, which makes the carbon-chlorine bond more susceptible to cleavage.[4] The strong electron-withdrawing nature of the trifluoroacetyl group at the 6-position of the pyridine ring is therefore advantageous for this initial activation.

-

Transmetalation: Following oxidative addition, the organoboron species, activated by a base, undergoes transmetalation with the resulting palladium(II) complex. The base is crucial as it forms a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer of the organic group from boron to palladium.[2][5]

-

Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium(II) complex, which regenerates the active palladium(0) catalyst and completes the catalytic cycle.

Challenges with 2-Substituted Pyridines

The Suzuki coupling of 2-halopyridines can be challenging due to the potential for the pyridine nitrogen to coordinate to the palladium catalyst, leading to catalyst inhibition. Additionally, 2-pyridylboronic acids are known to be susceptible to protodeboronation, a side reaction that reduces the yield of the desired product.[6] The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can mitigate these issues by promoting the desired catalytic cycle and sterically hindering catalyst deactivation.[7]

Visualizing the Catalytic Cycle

To illustrate the intricate steps of the Suzuki-Miyaura coupling, the following diagram outlines the catalytic cycle for the reaction of 1-(6-chloropyridin-2-yl)-2,2,2-trifluoroethanone with a generic arylboronic acid.

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of 1-(6-chloropyridin-2-yl)-2,2,2-trifluoroethanone. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific boronic acids.

Protocol 1: General Procedure using a Buchwald-type Ligand

This protocol is a robust starting point for a variety of aryl and heteroaryl boronic acids.

Materials:

-

1-(6-chloropyridin-2-yl)-2,2,2-trifluoroethanone

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

-

XPhos (1.1 - 1.2 equivalents relative to Pd)

-

Potassium phosphate (K₃PO₄) (2-3 equivalents)

-

Anhydrous 1,4-dioxane or toluene

-

Degassing equipment (e.g., nitrogen or argon line)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add 1-(6-chloropyridin-2-yl)-2,2,2-trifluoroethanone (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), XPhos (0.024 eq), and potassium phosphate (2.5 eq).

-

Degassing: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times.

-

Solvent Addition: Add anhydrous 1,4-dioxane (or toluene) to the flask via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

-

Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and improve yields, particularly for challenging substrates.[8]

Materials:

-

1-(6-chloropyridin-2-yl)-2,2,2-trifluoroethanone

-

Arylboronic acid (1.5 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)

-

Aqueous sodium carbonate (Na₂CO₃) solution (2 M, 2-3 equivalents)

-

1,4-Dioxane or Dimethoxyethane (DME)

Procedure:

-

Reaction Setup: In a microwave reaction vial, combine 1-(6-chloropyridin-2-yl)-2,2,2-trifluoroethanone (1.0 eq), the arylboronic acid (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq).

-

Solvent and Base Addition: Add the solvent (e.g., 1,4-dioxane) followed by the aqueous sodium carbonate solution.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction to 100-150 °C for 15-60 minutes.

-

Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Data Summary: Reaction Conditions and Outcomes

The following table summarizes typical reaction conditions and expected outcomes for the Suzuki coupling of electron-deficient 2-chloropyridines with various boronic acids, providing a predictive framework for the target reaction.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 2-12 | >90 | [7] |

| Pd₂(dba)₃ | P(t-Bu)₃ | KF | THF | 50 | 12-16 | Moderate to High | [9] |

| Pd(dppf)Cl₂ | dppf | Na₂CO₃ | Dioxane/H₂O | 80-100 | 8-24 | 60-85 | [10][11] |

| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 6-12 | >95 | [7] |

Note: Yields are representative and can vary based on the specific arylboronic acid used, purity of reagents, and precise reaction conditions. Data is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions.[7]

Troubleshooting and Field-Proven Insights

-

Low Yields: If low yields are observed, consider increasing the amount of boronic acid (up to 2 equivalents) to compensate for potential protodeboronation. Ensure rigorous degassing of the reaction mixture, as oxygen can deactivate the palladium catalyst. Screening different ligands, bases, and solvents is also recommended. For particularly challenging couplings, the use of more active, pre-formed palladium catalysts (e.g., Buchwald precatalysts) can be beneficial.

-

Protodeboronation: This side reaction is often exacerbated by the presence of water and acidic protons. Using anhydrous conditions with a base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can minimize this issue.

-

Homocoupling of Boronic Acid: This can occur if the reaction temperature is too high or if the reaction is run for an extended period after the aryl halide has been consumed. Careful monitoring of the reaction progress is key.

-

Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center. The use of bulky ligands helps to prevent this. If deactivation is suspected, increasing the catalyst loading may be necessary.

Conclusion

The Suzuki-Miyaura coupling of 1-(6-chloropyridin-2-yl)-2,2,2-trifluoroethanone offers a versatile and efficient route to a wide range of novel biaryl and heteroaryl compounds with significant potential in drug discovery and development. The electron-deficient nature of the starting material facilitates the initial oxidative addition step, while careful selection of the catalyst, ligand, and base is critical to overcoming the challenges associated with 2-pyridyl couplings. The protocols and insights provided in this guide serve as a robust starting point for researchers to successfully implement and optimize this powerful synthetic transformation.

References

-

Beric, M., Draskovic, M., Ratkovic, Z., & Ivanovic, J. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(21), 5133. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559–5563. [Link]

-

Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]

-

Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]

-

Timmerman, J. C., Mbofana, C. T., & Widenhoefer, R. A. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. ACS Catalysis, 6(10), 6936–6940. [Link]

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

-

Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

-

Schüßler, A., Kleeberg, C., & Fleckenstein, C. A. (2018). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 20(21), 4981-4987. [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

-

Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1883-1918. [Link]

-

ResearchGate. (2025). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]

-

Hocek, M., & Dvorakova, H. (2003). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Collection of Czechoslovak Chemical Communications, 68(4), 749-760. [Link]

-

Taylor, S. D., & Fallis, A. G. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6436-6446. [Link]

-

ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes. Retrieved from [Link]

-

Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-272. [Link]

-

Li, J. R., Sun, L. B., & Zhou, H. C. (2011). A self-assembled Pd6L8 nanoball for Suzuki–Miyaura coupling reactions in both homogeneous and heterogeneous formats. Green Chemistry, 13(7), 1644-1647. [Link]

-

Jackson, O. D., Reyes, A., Stein, C. D., Larson, N. G., Andrews, C. T., & Neufeldt, S. R. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 147(4), 3017-3022. [Link]

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scholarship.claremont.edu [scholarship.claremont.edu]

- 9. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethanone

Welcome to the technical support center for the synthesis of 1-(6-chloropyridin-2-yl)-2,2,2-trifluoroethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic experiments. Here, we provide in-depth, experience-driven insights and practical solutions in a readily accessible question-and-answer format.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the most probable synthetic routes for 1-(6-chloropyridin-2-yl)-2,2,2-trifluoroethanone?

There are two primary and theoretically sound approaches for the synthesis of this fluorinated ketone:

-

Route A: Friedel-Crafts-type Acylation. This method would involve the reaction of a 2-chloropyridine derivative with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst. However, traditional Friedel-Crafts reactions on pyridine rings are often challenging due to the Lewis basicity of the nitrogen atom, which can complex with the catalyst and deactivate the ring towards electrophilic substitution.[1]

-

Route B: Grignard or Organolithium Reaction. This approach involves the formation of an organometallic intermediate from a dihalopyridine, such as 2-bromo-6-chloropyridine or 2,6-dichloropyridine, followed by quenching with a trifluoroacetylating agent like ethyl trifluoroacetate. This is often a more successful strategy for functionalizing pyridine rings.

Q2: I am attempting a Grignard-based synthesis. What is the most common and significant byproduct I should anticipate?

The most prevalent byproduct in the Grignard or organolithium synthesis route is the tertiary alcohol, 2-(6-chloropyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol .

This occurs due to a double addition of the Grignard or organolithium reagent to the ester. The initial reaction forms the desired ketone, which is also susceptible to nucleophilic attack by another equivalent of the organometallic reagent present in the reaction mixture.[2]

Q3: In my Friedel-Crafts-type approach, the reaction is sluggish and gives a complex mixture. What could be the issue?

The pyridine nitrogen's lone pair readily complexes with Lewis acids (e.g., AlCl₃), deactivating the ring towards electrophilic acylation.[1] This often leads to low yields and a variety of byproducts. Furthermore, forcing conditions can lead to polysubstitution or rearrangement products, although this is generally less of an issue with acylations compared to alkylations.[3]

TROUBLESHOOTING GUIDES

Guide 1: Grignard/Organolithium Route

Issue 1.1: Formation of Tertiary Alcohol Byproduct

Question: My reaction is producing a significant amount of the tertiary alcohol byproduct, 2-(6-chloropyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol. How can I minimize this?

Answer: The formation of the tertiary alcohol is a classic side reaction when Grignard or organolithium reagents react with esters.[2] The initially formed ketone is often more reactive than the starting ester, leading to a second nucleophilic attack. Here are several strategies to suppress this byproduct:

-

Inverse Addition at Low Temperature: Add the Grignard or organolithium reagent slowly to a cooled solution of ethyl trifluoroacetate. This maintains a low concentration of the organometallic reagent, favoring the initial reaction with the ester over the subsequent reaction with the ketone product. A temperature of -78 °C is highly recommended.

-

Choice of Trifluoroacetylating Agent: Consider using a less reactive trifluoroacetylating agent. While ethyl trifluoroacetate is common, other reagents might offer better control.

-

Careful Stoichiometry: Use a precise 1:1 stoichiometry of the organometallic reagent to the ester. Any excess of the nucleophile will drive the formation of the tertiary alcohol.

Experimental Protocol: Minimizing Tertiary Alcohol Formation

-